3-Naphthalen-2-ylpyrrolidine;hydrochloride

Catalog No.
S3303615
CAS No.
1279855-17-2
M.F
C14H16ClN
M. Wt
233.74
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Naphthalen-2-ylpyrrolidine;hydrochloride

CAS Number

1279855-17-2

Product Name

3-Naphthalen-2-ylpyrrolidine;hydrochloride

IUPAC Name

3-naphthalen-2-ylpyrrolidine;hydrochloride

Molecular Formula

C14H16ClN

Molecular Weight

233.74

InChI

InChI=1S/C14H15N.ClH/c1-2-4-12-9-13(6-5-11(12)3-1)14-7-8-15-10-14;/h1-6,9,14-15H,7-8,10H2;1H

InChI Key

UFHDKGNUORLRTN-UHFFFAOYSA-N

SMILES

C1CNCC1C2=CC3=CC=CC=C3C=C2.Cl

Solubility

not available

3-Naphthalen-2-ylpyrrolidine;hydrochloride is an organic compound with the molecular formula C14H16ClNC_{14}H_{16}ClN and a molecular weight of approximately 233.74 g/mol. This compound is characterized by a pyrrolidine ring substituted with a naphthalene group at the second position. It has attracted considerable attention in scientific research due to its potential applications in various fields, including medicinal chemistry and organic synthesis .

  • Chemical Intermediate

    Due to its structure, 2-(Naphthalen-2-yl)pyrrolidine hydrochloride could potentially be a useful intermediate in the synthesis of other organic compounds. Naphthalene and pyrrolidine rings are both common building blocks in drug discovery []. However, there is no widely available literature describing its use in specific synthetic pathways.

  • Biological Studies

    Limited commercial suppliers of 2-(Naphthalen-2-yl)pyrrolidine hydrochloride categorize it as a research chemical, suggesting potential applications in biological studies []. However, there are no published studies investigating its biological activity or mechanism of action currently available in scientific databases.

  • Oxidation: The compound can be oxidized to yield various naphthalene derivatives.
  • Reduction: Reduction reactions can convert this compound into different reduced forms, altering its properties and reactivity.
  • Electrophilic Substitution: The naphthalene moiety can engage in electrophilic substitution reactions, allowing for the introduction of various substituents into the aromatic system .

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens or nitrating agents for electrophilic substitution.

Research into the biological activity of 3-naphthalen-2-ylpyrrolidine;hydrochloride indicates potential interactions with various biological targets. The compound may modulate the activity of specific receptors or enzymes, leading to various pharmacological effects. Its unique structure allows it to interact with biomolecules, which is a focal point for ongoing studies aimed at uncovering its therapeutic applications .

The synthesis of 3-naphthalen-2-ylpyrrolidine;hydrochloride typically involves the reaction of naphthalene derivatives with pyrrolidine under controlled conditions. A common synthetic route includes:

  • Preparation of Naphthalene Derivative: Naphthalene is functionalized to introduce suitable groups that facilitate subsequent reactions.
  • Reaction with Pyrrolidine: The functionalized naphthalene is reacted with pyrrolidine in an organic solvent, often using a catalyst to enhance yield.
  • Formation of Hydrochloride Salt: The product is then treated with hydrochloric acid to obtain the hydrochloride salt form, which enhances solubility and stability .

3-Naphthalen-2-ylpyrrolidine;hydrochloride has diverse applications across several domains:

  • Medicinal Chemistry: It is studied for potential therapeutic effects, particularly in neurology and psychiatry.
  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Material Science: The compound may be utilized in developing advanced materials due to its unique chemical properties .

Interaction studies involving 3-naphthalen-2-ylpyrrolidine;hydrochloride focus on its binding affinity and activity against various biological targets. These studies are crucial for understanding its pharmacodynamics and potential therapeutic uses. Preliminary findings suggest that this compound may interact with neurotransmitter receptors, influencing their activity and potentially leading to novel treatments for neurological disorders .

Several compounds share structural similarities with 3-naphthalen-2-ylpyrrolidine;hydrochloride. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaKey Features
2-(Naphthalen-1-yl)pyrrolidine1197235-46-3C14H15NC_{14}H_{15}NDifferent substitution on the naphthalene ring
3-(Naphthalen-2-yl)pyridine11845485C15H11NC_{15}H_{11}NContains a pyridine ring instead of pyrrolidine
2-Naphthyl 3-pyrrolidinyl ether12734210C14H16ClNOC_{14}H_{16}ClNOEther linkage alters reactivity

These compounds exhibit unique properties due to their structural variations, influencing their biological activity and applications. The distinct positioning of substituents on the aromatic rings leads to different reactivities and interactions, making each compound valuable within its specific context .

Dates

Modify: 2024-04-14

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